molecular formula C22H23N3O3S B2919191 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide CAS No. 958708-45-7

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide

Cat. No.: B2919191
CAS No.: 958708-45-7
M. Wt: 409.5
InChI Key: LZQGXWSBJFICSX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thiophene-pyrazole core. Its structure includes a 2,3-dimethylphenyl substituent at position 2 of the thienopyrazole ring and a 4-ethoxybenzamide group at position 3 (Figure 1).

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-17-10-8-16(9-11-17)22(26)23-21-18-12-29(27)13-19(18)24-25(21)20-7-5-6-14(2)15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGXWSBJFICSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which have been the subject of recent research.

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antibacterial and antimycobacterial properties. For instance, derivatives of thienopyrimidinone have shown promising results against various microbial strains, suggesting that this compound may also possess similar activity .
  • Cytotoxicity : A study assessing the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cell lines such as MDA-MB-231. The structure–activity relationship indicated that modifications to the thieno ring could enhance cytotoxic activity . This suggests potential for this compound in cancer therapy.

The proposed mechanisms for the biological activity of compounds in this class often involve interaction with specific cellular targets or pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Study 1: Antimicrobial Evaluation

A comparative study on thienopyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various compounds, indicating that modifications to the thienopyrimidine structure can enhance efficacy .

Study 2: Cytotoxicity Assessment

In another research effort focusing on thienopyrimidine derivatives, several compounds were tested against MDA-MB-231 cells. The most potent compound achieved an IC50 value of 27.6 μM. This highlights the potential for further development of this compound as an anticancer agent .

Data Summary Table

Activity Type Compound MIC/IC50 Value Reference
AntibacterialVarious thienopyrimidine derivativesVaries
CytotoxicN-(2-(2,3-dimethylphenyl)-5...27.6 μM

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Key differences lie in the substituents on the phenyl and benzamide groups (Table 1):

Table 1: Substituent Comparison
Compound Phenyl Substituent Benzamide Substituent Key Electronic/Steric Properties
Target Compound 2,3-dimethylphenyl 4-ethoxy - Electron-donating ethoxy group enhances lipophilicity.
- Steric hindrance from two methyl groups.
4-bromo-N-[2-(4-methylphenyl)-... 4-methylphenyl 4-bromo - Electron-withdrawing bromo group reduces electron density.
- Minimal steric bulk from single methyl group.

Electronic Effects :

  • The 4-ethoxy group in the target compound donates electrons via resonance, increasing electron density on the benzamide ring.
  • The 2,3-dimethylphenyl group introduces steric hindrance that may restrict rotational freedom or block access to specific binding pockets, unlike the 4-methylphenyl group in the analog.

Solubility and Physicochemical Properties :

  • The ethoxy group likely improves solubility in polar aprotic solvents compared to the bromo substituent, which is more hydrophobic.
  • The additional methyl group in the target compound’s phenyl ring may slightly reduce aqueous solubility due to increased hydrophobicity.

Crystallographic and Hydrogen-Bonding Considerations

Hydrogen bonding patterns, critical for crystal packing and solubility, may differ between the two compounds:

  • The ethoxy oxygen in the target compound can act as a hydrogen-bond acceptor, facilitating interactions with water or polar solvents.

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